3-(Methylsulfonyl)propanimidamide

Description

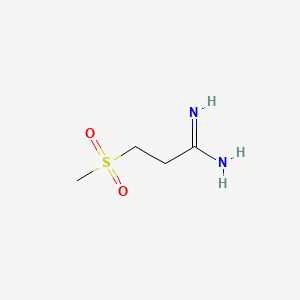

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfonylpropanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2S/c1-9(7,8)3-2-4(5)6/h2-3H2,1H3,(H3,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQQMLUTXQDTRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry for 3 Methylsulfonyl Propanimidamide and Analogues

Direct Synthetic Routes to 3-(Methylsulfonyl)propanimidamide

The primary challenge in synthesizing this compound lies in the efficient conversion of its nitrile precursor, 3-(methylsulfonyl)propionitrile, into the imidamide group. The classic Pinner reaction is a well-established method for this transformation. wikipedia.orgresearchgate.net

The process occurs in two distinct steps:

Formation of the Pinner Salt: The nitrile, 3-(methylsulfonyl)propionitrile, is treated with an anhydrous alcohol, such as ethanol, in the presence of a strong acid catalyst, typically dry hydrogen chloride (HCl) gas. This reaction yields an intermediate imino ester salt, also known as a Pinner salt (in this case, ethyl 3-(methylsulfonyl)propanimidate hydrochloride). jk-sci.comnrochemistry.comorganic-chemistry.org

Ammonolysis: The isolated Pinner salt is then reacted with ammonia (B1221849). The ammonia displaces the ethoxy group from the imidate to form the final, unsubstituted this compound. researchgate.netnrochemistry.com

Step 2: Formation of Imidamide [CH₃SO₂CH₂CH₂C(OC₂H₅)=NH₂]⁺Cl⁻ + NH₃ → CH₃SO₂CH₂CH₂C(NH)NH₂ + C₂H₅OH + NH₄Cl

Optimizing Reaction Conditions for Enhanced Yield and Purity

The success of the Pinner reaction is highly dependent on carefully controlled conditions to maximize the yield of the imidamide and minimize side products. jk-sci.com Key parameters for optimization include:

Anhydrous Conditions: The reaction is extremely sensitive to moisture. Water can hydrolyze the intermediate Pinner salt to form an ester, or the starting nitrile to a primary amide, which are common impurities. nrochemistry.comlibretexts.org Therefore, the use of anhydrous solvents and reagents is critical.

Temperature Control: The formation of the Pinner salt is typically performed at low temperatures (e.g., 0 °C) because the imidate hydrochlorides are often thermodynamically unstable and can rearrange into amides or other byproducts at higher temperatures. jk-sci.comnrochemistry.com

Reagent Stoichiometry: The ratio of alcohol, acid, and nitrile must be carefully managed. An excess of alcohol can potentially lead to the formation of orthoesters as a side product. wikipedia.orgjk-sci.com

Purity of Starting Materials: The purity of the 3-(methylsulfonyl)propionitrile precursor is paramount for achieving a high purity of the final product.

Modern reaction optimization techniques, such as Design of Experiments (DoE), can be systematically employed to fine-tune these parameters, leading to improved efficiency and reproducibility.

Investigation of Catalytic Systems in Imidamide Formation

While the Pinner reaction is a classic approach, modern catalysis offers alternative routes for the synthesis of amidines, particularly for N-substituted analogs. These methods often provide milder conditions and broader substrate scopes. For instance, copper-catalyzed multicomponent reactions have been developed for the synthesis of N-sulfonylamidines from terminal alkynes, sulfonyl azides, and amines. mdpi.comorganic-chemistry.org In this approach, a copper catalyst facilitates the coupling of the three components in a one-pot synthesis, providing a direct route to complex amidine structures. researchgate.net

Another catalytic strategy involves the direct addition of amines to nitriles. Lanthanide catalysts, such as ytterbium amides, have been shown to catalyze the addition of amines to nitriles to form N-substituted amidinates under solvent-free conditions. organic-chemistry.org While these methods typically yield N-substituted products, they represent powerful tools for creating analogues of this compound for structure-activity relationship studies.

Synthesis of Key Intermediates and Precursors

The availability of high-purity precursors is fundamental to the successful synthesis of the target compound. The primary intermediate is 3-(methylsulfonyl)propionitrile.

Preparation of 3-(Methylsulfonyl)propionitrile

A robust, multi-step process for the preparation of 3-(methylsulfonyl)propionitrile has been detailed in the patent literature. google.com The synthesis begins with more readily available starting materials.

Table 1: Synthetic Route to 3-(Methylsulfonyl)propionitrile google.com

| Step | Reaction | Reagents and Conditions |

|---|---|---|

| 1 | Nucleophilic Substitution | 2-Chloroethyl methyl sulfide (B99878) is reacted with sodium cyanide or potassium cyanide in a solvent mixture (e.g., water and an immiscible organic solvent like ethyl acetate) at 20-100 °C for 4-24 hours to form 3-(methylthio)propionitrile. |

This process involves the initial formation of a thioether nitrile, which is subsequently oxidized to the corresponding sulfone. The use of a two-phase solvent system in the first step facilitates the separation of the product, and the subsequent oxidation is a standard method for converting sulfides to sulfones. google.com

Routes to Related Sulfonyl-Containing Propanamides and Propionitriles

The synthesis of analogues can be achieved by modifying the synthetic route to the precursor. General methods for preparing nitriles include the nucleophilic substitution of alkyl halides with cyanide salts and the dehydration of primary amides using reagents like phosphorus(V) oxide (P₄O₁₀) or thionyl chloride (SOCl₂). libretexts.orglibretexts.org These methods can be applied to prepare a variety of sulfonyl-containing propionitriles with different substitution patterns on the alkyl chain or the sulfonyl group.

For example, related sulfonyl-containing propanamides can be synthesized via the hydration of the corresponding nitrile, often catalyzed by acids, bases, or transition metals. thieme-connect.com The synthesis of propanamide derivatives with various aryl sulfonyl groups has been demonstrated, typically starting from the corresponding thiol, which is subjected to Michael addition with an acrylate, followed by oxidation of the sulfide to a sulfone, and subsequent amidation or hydrazinolysis. thieme-connect.com

Derivatization Strategies for Synthetic Diversification

Derivatization is a key strategy for creating a library of related compounds to explore their chemical and biological properties. The structure of this compound offers several sites for modification.

N-Substitution of the Imidamide: The imidamide group is a prime target for derivatization. As mentioned, modern catalytic methods, such as copper-catalyzed three-component reactions, allow for the direct synthesis of N-sulfonyl amidines. researchgate.netmdpi.com This allows for the introduction of a wide variety of substituents onto one of the nitrogen atoms.

Modification of the Sulfonyl Group: The methyl group on the sulfone can be replaced with other alkyl or aryl groups. This can be achieved by starting the synthesis with a different thioether precursor (e.g., 2-chloroethyl ethyl sulfide or 2-chloroethyl phenyl sulfide) in the initial nucleophilic substitution step.

Modification of the Propyl Chain: Changes to the three-carbon linker between the sulfonyl and imidamide groups would require a more fundamental change to the synthetic strategy, starting with different building blocks entirely.

These derivatization strategies allow for the systematic modification of the molecule's steric and electronic properties, which is a common practice in fields like medicinal chemistry and materials science.

Chemical Modification of the Imidamide Moiety

The imidamide functional group, also known as an amidine, is a key feature of this compound. The chemical modification of this moiety is a critical aspect of synthesizing analogues with potentially altered biological activities or physicochemical properties. The inherent reactivity of the imidamide group allows for a variety of chemical transformations.

A common strategy for the synthesis of amidines involves the Pinner reaction, where a nitrile is treated with an alcohol in the presence of an acid catalyst to form an imino ether (Pinner salt), which is then reacted with ammonia or an amine to yield the corresponding amidine. For this compound, this would likely start from 3-(methylsulfonyl)propanenitrile.

Table 1: Potential Precursors and Reagents for Imidamide Formation

| Precursor | Reagent(s) | Intermediate | Product |

| 3-(Methylsulfonyl)propanenitrile | 1. HCl, Ethanol2. Ammonia | Ethyl 3-(methylsulfonyl)propanimidate hydrochloride | This compound |

| 3-(Methylsulfonyl)propanamide | 1. Phosphorus pentachloride2. Ammonia | 3-(Methylsulfonyl)propanimidoyl chloride | This compound |

Further modification of the imidamide moiety can be achieved by reacting this compound with various electrophiles. For instance, N-alkylation or N-arylation can be accomplished by reacting the imidamide with alkyl or aryl halides. The presence of two nitrogen atoms in the imidamide group allows for the synthesis of a diverse range of substituted analogues.

Additionally, the imidamide can be incorporated into heterocyclic systems. For example, reaction with 1,2-dicarbonyl compounds can lead to the formation of imidazole (B134444) derivatives, while reaction with β-dicarbonyl compounds can yield pyrimidine-containing structures. rsc.org These modifications significantly expand the structural diversity of the analogues. The adaptability of the imidamide scaffold allows for extensive structural changes to optimize pharmacological effects through structure-activity relationship (SAR) studies. rsc.org

Functionalization at the Methylsulfonyl Propanamide Backbone

The methylsulfonyl propanamide backbone provides a scaffold that can be functionalized at various positions to generate a wide array of analogues. These modifications can impact the molecule's lipophilicity, conformational flexibility, and metabolic stability.

One of the primary strategies for functionalization involves the activation of C-H bonds along the propane (B168953) chain. nih.gov Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of functional groups, avoiding the need for pre-functionalized substrates. nih.gov For instance, palladium-catalyzed C(sp³)–H arylation or alkylation can be directed by a coordinating group, which could be the amide or a specially introduced directing group. nih.gov

Table 2: Potential Functionalization Reactions on the Propanamide Backbone

| Position of Functionalization | Reaction Type | Reagents and Conditions | Potential Functional Groups Introduced |

| α-carbon to the sulfonyl group | Alkylation | 1. Strong base (e.g., LDA)2. Alkyl halide | Alkyl, Aryl |

| β-carbon to the sulfonyl group | C-H Activation/Arylation | Pd catalyst, Aryl halide, Ligand | Aryl |

| Methyl group of the sulfonyl moiety | Oxidation | Oxidizing agent (e.g., H₂O₂) | Sulfonic acid |

The synthesis of precursors for the methylsulfonyl propanamide backbone often starts from simpler building blocks. For example, 3-(methylthio)propanoic acid can be oxidized to 3-(methylsulfonyl)propanoic acid. This carboxylic acid can then be converted to the corresponding amide, 3-(methylsulfonyl)propanamide, through standard amide coupling reactions with ammonia. sci-hub.se Alternatively, the propanamide backbone can be constructed through Michael addition of methanethiol (B179389) to acrylamide, followed by oxidation of the sulfide to the sulfone.

The resulting 3-(methylsulfonyl)propanamide serves as a key intermediate. The amide nitrogen can be functionalized, for example, by reaction with sulfonyl chlorides to introduce sulfonamide moieties, as demonstrated in the synthesis of related piperazine (B1678402) derivatives. mdpi.com Although not directly on the backbone, such modifications on the amide nitrogen create diverse analogues.

Furthermore, the synthesis of related compounds, such as 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine, involves the initial preparation of a ketone precursor, α-bromo-4-(methylsulfonyl)acetophenone, which is then used to build more complex heterocyclic structures. nih.gov This highlights the versatility of the methylsulfonyl-containing building blocks in the synthesis of diverse chemical entities.

Chemical Reactivity and Transformation Mechanisms of 3 Methylsulfonyl Propanimidamide

Mechanistic Pathways of Nucleophilic Attack on the Imidamide Group

The imidamide functional group, characterized by the -C(=NH)NH2 moiety, is known to participate in reactions with various electrophiles. The nitrogen atoms of the imidamide group possess lone pairs of electrons, rendering them nucleophilic. The reactivity of these nitrogens can be modulated by the reaction conditions, particularly the pH.

In the presence of an electrophile, the initial step is typically the nucleophilic attack from one of the nitrogen atoms of the imidamide group. The specific nitrogen that acts as the nucleophile can depend on steric and electronic factors. The terminal -NH2 group is generally more accessible for sterically demanding electrophiles.

A common reaction of amidines is their use in the synthesis of heterocyclic compounds. semanticscholar.orgresearchgate.netrsc.orgsciforum.net For instance, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrimidine (B1678525) derivatives. The mechanism involves an initial nucleophilic attack of the amidine on one of the carbonyl groups, followed by an intramolecular condensation and dehydration to form the heterocyclic ring.

Table 1: Representative Nucleophilic Reactions of Amidines

| Electrophile | Product Type | General Reaction Conditions |

| Acyl Halides | N-Acylamidines | Aprotic solvent, base (e.g., triethylamine) |

| Alkyl Halides | N-Alkylamidines | Polar solvent, base |

| 1,3-Dicarbonyls | Pyrimidines | Acid or base catalysis, heating |

| α,β-Unsaturated Carbonyls | Dihydropyrimidines | Michael addition conditions |

This table presents generalized reactions for the amidine functional group based on established chemical principles.

Electrophilic Reactions Involving the Methylsulfonyl Functionality

The methylsulfonyl group (-SO2CH3) is a strong electron-withdrawing group, which significantly influences the reactivity of the adjacent propyl chain. The sulfur atom in the sulfonyl group is in a high oxidation state (+6) and is electrophilic, though direct nucleophilic attack on the sulfur is generally difficult. More commonly, the sulfonyl group acts as an excellent leaving group in substitution and elimination reactions.

The protons on the carbon atom alpha to the sulfonyl group (the α-carbon) are acidic and can be removed by a strong base to form a carbanion. This carbanion can then react with various electrophiles, allowing for functionalization at this position.

Furthermore, the entire methylsulfonyl group can be displaced by a nucleophile in a substitution reaction, particularly if the carbon to which it is attached is activated. However, for a primary alkyl sulfone like 3-(methylsulfonyl)propanimidamide, such reactions typically require harsh conditions. Reductive cross-coupling reactions, where the alkyl sulfone acts as an electrophile, have been developed and could potentially be applied to this compound. chemrxiv.orgacs.org

Table 2: Potential Electrophilic Reactions at the Methylsulfonyl Group

| Reagent | Reaction Type | Potential Product |

| Strong Base (e.g., n-BuLi) then Electrophile (E+) | α-Functionalization | 3-(1-E-methylsulfonyl)propanimidamide |

| Aryl Boronic Acid, Ni-catalyst | Reductive Cross-Coupling | 3-Arylpropanimidamide |

This table illustrates potential reactions based on the known reactivity of alkyl sulfones.

Intramolecular Cyclization and Rearrangement Studies

The bifunctional nature of this compound, possessing both a nucleophilic imidamide and an electrophilic center at the carbon bearing the methylsulfonyl group (or an acidic α-proton), creates the potential for intramolecular reactions.

Under basic conditions, deprotonation of the imidamide nitrogen could be followed by an intramolecular nucleophilic attack on the carbon bearing the methylsulfonyl group, leading to the formation of a cyclic product. For example, a 6-membered ring could be formed through an intramolecular cyclization. The feasibility of such a reaction would depend on the activation of the C-S bond and the geometric feasibility of the ring closure.

Rearrangement reactions are also a possibility. For instance, under certain conditions, a rearrangement involving the migration of a group to an electron-deficient center could be envisioned, although specific examples for this compound are not documented. General rearrangement reactions of sulfonyl compounds have been studied and could provide a basis for predicting potential pathways. nih.govresearchgate.net

Role of this compound in Advanced Organic Reactions

Given its functional groups, this compound can be considered a versatile building block in advanced organic synthesis.

The amidine moiety is a well-established precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent in medicinal chemistry and materials science. semanticscholar.orgresearchgate.netrsc.orgsciforum.netrsc.org By reacting with appropriate bifunctional electrophiles, this compound could be used to synthesize novel heterocyclic systems bearing a methylsulfonylpropyl side chain.

The methylsulfonyl group can participate in modern cross-coupling reactions. For example, its role as a leaving group in nickel-catalyzed reductive cross-coupling reactions with aryl halides would allow for the introduction of the 3-aminopropyl-1-imidamide moiety onto aromatic rings. chemrxiv.orgacs.org This approach offers a powerful tool for the synthesis of complex molecules.

Table 3: Potential Applications in Advanced Organic Reactions

| Reaction Type | Role of this compound | Potential Synthetic Utility |

| Heterocycle Synthesis | Amidine source | Synthesis of functionalized pyrimidines, triazines, etc. |

| Cross-Coupling Reactions | Electrophile (as a sulfone) | Arylation at the propyl chain |

| Multicomponent Reactions | Nucleophilic component | Rapid assembly of complex molecular scaffolds |

This table outlines prospective applications based on the reactivity of the constituent functional groups.

Spectroscopic and Advanced Analytical Characterization in Research of 3 Methylsulfonyl Propanimidamide

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule. For 3-(Methylsulfonyl)propanimidamide, a combination of ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques would be employed for a complete structural assignment.

Proton (¹H) NMR Assignments and Conformational Analysis

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In a predicted ¹H NMR spectrum of this compound, specific chemical shifts and coupling patterns are expected. The protons of the methylene (B1212753) groups adjacent to the electron-withdrawing sulfonyl and imidamide groups would appear at distinct downfield shifts. The methyl group attached to the sulfur atom would resonate as a singlet in a more upfield region. The protons of the imidamide group (-C(=NH)NH₂) would likely appear as broad signals due to quadrupole effects of the nitrogen atoms and chemical exchange.

Analysis of the coupling constants between the methylene protons would provide insight into the preferred rotational conformations of the propyl chain.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| -SO₂-CH ₃ | 2.9 - 3.1 | Singlet | 3H |

| -CH ₂-SO₂- | 3.2 - 3.4 | Triplet | 2H |

| -CH ₂-C(=NH)NH₂ | 2.6 - 2.8 | Triplet | 2H |

| -C(=NH )NH ₂ | 7.5 - 9.0 | Broad Singlet | 3H |

Note: Predicted data is based on computational models and analysis of similar chemical structures. Actual experimental values may vary.

Carbon-13 (¹³C) NMR and Heteronuclear Correlations

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon of the imidamide group is expected to be the most downfield signal due to the direct attachment of two nitrogen atoms. The methylene carbons will have distinct shifts influenced by the adjacent functional groups, and the methyl carbon of the sulfonyl group will be the most upfield signal.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C (=NH)NH₂ | 165 - 175 |

| -C H₂-SO₂- | 50 - 55 |

| -C H₂-C(=NH)NH₂ | 30 - 35 |

| -SO₂-C H₃ | 40 - 45 |

Note: Predicted data is based on computational models and analysis of similar chemical structures. Actual experimental values may vary.

Advanced NMR Techniques (e.g., 2D NMR) for Complex Structure Determination

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between the protons of the two adjacent methylene groups, confirming the propyl chain linkage.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals.

Mass Spectrometry (MS) for Molecular and Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₄H₁₀N₂O₂S), the exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula.

Predicted High-Resolution Mass Data for this compound

| Ion | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₄H₁₁N₂O₂S⁺ | 151.0536 |

Note: The calculated m/z is for the protonated molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) which is then fragmented, and the resulting product ions are analyzed. nist.gov This technique is invaluable for elucidating the structure of a molecule by observing how it breaks apart. The fragmentation of protonated this compound would likely proceed through characteristic losses of neutral molecules and cleavage at the weakest bonds. Common fragmentation pathways for sulfonyl compounds include the loss of SO₂. nih.gov

A plausible fragmentation pathway for [M+H]⁺ of this compound could involve:

Initial loss of ammonia (B1221849) (NH₃) from the protonated imidamide group.

Cleavage of the C-S bond, leading to fragments representing the propylimidamide portion and the methylsulfonyl group.

Loss of the methylsulfonyl radical (•SO₂CH₃).

Predicted Key MS/MS Fragments for this compound [M+H]⁺

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss/Fragment Identity |

| 151.05 | 134.03 | NH₃ |

| 151.05 | 72.08 | CH₃SO₂• |

| 151.05 | 87.02 | C₃H₇N₂ |

Note: Predicted fragmentation data is based on general principles of mass spectrometry and the known behavior of similar functional groups.

Application of MS in Reaction Monitoring and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for the real-time monitoring of chemical reactions that produce this compound and for the subsequent assessment of the final product's purity.

Reaction Monitoring: During the synthesis of this compound, MS can be employed to track the consumption of reactants and the formation of the desired product and any byproducts. Techniques like Multiple Reaction Monitoring (MRM) offer high sensitivity and specificity, allowing for the selective quantification of target compounds within complex reaction mixtures. proteomics.com.au This is achieved by using a triple quadrupole mass spectrometer to first select the precursor ion of the compound of interest and then fragment it to produce specific daughter ions for quantification. proteomics.com.au This targeted approach ensures accurate monitoring of the reaction progress, enabling optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize impurities.

Purity Assessment: Following synthesis, MS is used to determine the purity of the isolated this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the main compound and help identify any impurities. lcms.cz By coupling liquid chromatography with mass spectrometry (LC-MS), a powerful technique is created that separates the components of a mixture before they enter the mass spectrometer. cpur.inresearchgate.net This allows for the quantification of the main compound relative to any impurities, providing a precise measure of purity. researchgate.net For instance, the area under the peak for this compound in the chromatogram can be compared to the total area of all peaks to calculate its percentage purity. researchgate.net

Table 1: Mass Spectrometry Techniques in the Analysis of this compound

| Technique | Application | Key Advantages |

| Multiple Reaction Monitoring (MRM) | Reaction Monitoring | High sensitivity and specificity for targeted quantification. proteomics.com.au |

| High-Resolution Mass Spectrometry (HRMS) | Purity Assessment, Impurity Identification | Provides accurate mass measurements to confirm elemental composition. lcms.cz |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Purity Assessment, Separation of Impurities | Combines the separation power of chromatography with the detection capabilities of mass spectrometry. cpur.inresearchgate.net |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in the this compound molecule. These two techniques are often considered complementary, as they are sensitive to different types of molecular vibrations. spectroscopyonline.commt.com

FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. mdpi.com The resulting spectrum is a unique "fingerprint" of the molecule, with specific absorption bands corresponding to particular functional groups. For this compound, FT-IR can be used to identify the characteristic stretching and bending vibrations of its key functional groups, such as the N-H bonds of the imidamide group, the C=N double bond, and the S=O bonds of the methylsulfonyl group.

Raman Spectroscopy: Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light (usually from a laser). mt.com It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations. mdpi.com In the context of this compound, Raman spectroscopy can complement the FT-IR data by providing clearer signals for the sulfur-containing functional groups and the carbon backbone.

The combination of FT-IR and Raman spectroscopy allows for a more complete characterization of the vibrational properties of this compound, confirming the presence of all expected functional groups and providing insights into its molecular structure. spectroscopyonline.com

Table 2: Expected Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

| N-H (Imidamide) | Stretching | 3300-3500 | FT-IR, Raman |

| C=N (Imidamide) | Stretching | 1640-1690 | FT-IR, Raman |

| S=O (Sulfonyl) | Asymmetric & Symmetric Stretching | 1300-1350 & 1120-1160 | FT-IR, Raman |

| C-H (Alkyl) | Stretching | 2850-3000 | FT-IR, Raman |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org For this compound, this method can provide an unambiguous determination of its molecular structure in the solid state, including bond lengths, bond angles, and conformational details. nih.gov

The process involves growing a single crystal of the compound, which is then irradiated with a beam of X-rays. libretexts.org The diffraction pattern produced by the interaction of the X-rays with the electrons in the crystal is collected and analyzed to generate an electron density map. From this map, the positions of the individual atoms can be determined, leading to a detailed three-dimensional model of the molecule. hitgen.com

This structural information is invaluable for understanding the compound's physical and chemical properties, as well as its potential interactions with other molecules. For example, the crystal structure can reveal details about intermolecular interactions, such as hydrogen bonding, which can influence the compound's melting point, solubility, and crystal packing.

Advanced Chromatographic Techniques for Separation and Research-Grade Purity Assessment

To ensure the highest level of purity required for research applications, advanced chromatographic techniques are employed. nih.govresearchgate.net These methods offer superior separation efficiency compared to standard techniques.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): HPLC and its more advanced counterpart, UHPLC, are the most widely used chromatographic techniques for the analysis and purification of compounds like this compound. nih.gov These techniques utilize a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. cpur.in The separation is based on the differential partitioning of the components between the two phases. cpur.in By using columns with very small particle sizes (in the case of UHPLC), a very high resolution can be achieved, allowing for the separation of closely related impurities. cpur.in

Hyphenated Techniques: The power of chromatography is significantly enhanced when it is coupled with other analytical techniques, a process known as hyphenation. cpur.in The combination of liquid chromatography with mass spectrometry (LC-MS) is particularly powerful for purity assessment, as it provides both separation and identification of the components. cpur.in Gas chromatography-mass spectrometry (GC-MS) is another valuable hyphenated technique, although it may require derivatization of the analyte to increase its volatility. iik.ac.id

Table 3: Advanced Chromatographic Techniques for this compound Analysis

| Technique | Principle | Application in Research |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. cpur.in | Purification and routine purity checks. researchgate.net |

| Ultra-High-Performance Liquid Chromatography (UHPLC) | Utilizes smaller particle size columns for higher resolution and faster analysis compared to HPLC. cpur.in | High-resolution separation for research-grade purity assessment. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation of HPLC/UHPLC with the detection and identification capabilities of MS. cpur.in | Definitive purity assessment and impurity identification. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in a gaseous mobile phase followed by mass spectrometric detection. iik.ac.id | Analysis of volatile derivatives of the compound. |

Derivatization Strategies for Enhanced Analytical Detection and Spectroscopic Probing

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which has properties that are more suitable for a particular analytical technique. nih.gov For this compound, derivatization can be employed to improve its volatility for gas chromatography, enhance its ionization efficiency for mass spectrometry, or introduce a chromophore or fluorophore for improved detection in HPLC. nih.gov

For instance, the imidamide functional group can be derivatized to a more stable and volatile species, making it amenable to GC-MS analysis. Similarly, derivatization can be used to attach a "tag" to the molecule that is highly responsive to a specific detector, thereby increasing the sensitivity of the analysis. In a study on a related compound, 3-nitrophenylhydrazine (B1228671) (3-NPH) was used as a derivatization agent to simultaneously target carbonyl, carboxyl, and phosphoryl groups, significantly improving detection sensitivity and chromatographic separation. nih.gov Such strategies could be adapted for the analysis of this compound and its metabolites.

Table 4: Potential Derivatization Strategies for this compound

| Analytical Technique | Purpose of Derivatization | Potential Derivatizing Agent/Strategy |

| Gas Chromatography (GC) | Increase volatility and thermal stability. | Silylation (e.g., with BSTFA) or acylation. |

| Mass Spectrometry (MS) | Enhance ionization efficiency. nih.gov | Introduction of a readily ionizable group. |

| High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection | Introduce a chromophore or fluorophore for enhanced detection. nih.gov | Reaction with a labeling reagent like dansyl chloride. |

Computational and Theoretical Investigations of 3 Methylsulfonyl Propanimidamide

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to investigating the properties of a molecule from first principles. mdpi.com DFT methods are widely used to calculate the structural, electronic, and spectroscopic properties of materials by modeling the electron density. kau.edu.saorganicchemistrydata.org For a molecule like 3-(Methylsulfonyl)propanimidamide, DFT can provide a detailed picture of its geometry and electronic nature, which are key determinants of its chemical behavior. researchgate.net Methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are commonly employed to achieve a balance between computational cost and accuracy for organic molecules containing sulfur and nitrogen. kau.edu.saresearchgate.net

The electronic structure of a molecule is described by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netscience.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. mdpi.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govscientific.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state, facilitating chemical reactions. nih.gov DFT calculations can precisely determine the energies of these orbitals and map their spatial distribution across the molecule. For this compound, the HOMO is expected to be localized around the electron-rich imidamide group, while the LUMO may be distributed around the electron-withdrawing methylsulfonyl group. This distribution indicates the likely sites for electrophilic and nucleophilic attack.

Table 1: Illustrative FMO Properties of this compound Calculated via DFT (Note: The following values are hypothetical examples representative of what DFT calculations would yield for a small organic molecule and are for illustrative purposes only.)

| Parameter | Calculated Value (eV) | Implication |

| HOMO Energy | -7.25 | Electron-donating capability |

| LUMO Energy | -0.85 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 6.40 | High kinetic stability, low reactivity |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. nih.gov Due to the flexible three-carbon chain in this compound, numerous conformers can exist. Computational methods can systematically explore the potential energy surface of the molecule to identify stable conformers, which correspond to local energy minima. researchgate.net

By calculating the relative energies of these different conformers, the global minimum energy structure—the most stable and thus most populated conformation at equilibrium—can be determined. This analysis is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred three-dimensional shape. For this compound, key rotations would occur around the C-C and C-S single bonds.

Table 2: Hypothetical Relative Energies of this compound Conformers (Note: These values are illustrative examples to demonstrate the output of a conformational analysis.)

| Conformer | Dihedral Angle (C1-C2-C3-S) | Relative Energy (kcal/mol) | Stability Ranking |

| A (Anti) | ~180° | 0.00 | Most Stable |

| B (Gauche) | ~60° | 0.95 | Less Stable |

| C (Eclipsed) | ~0° | 4.50 | Transition State |

Quantum chemical calculations are highly effective at predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound.

Vibrational Frequencies: DFT calculations can predict the fundamental vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. nih.govnih.gov Theoretical frequencies are often systematically higher than experimental values, so they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to improve agreement. semanticscholar.org This analysis allows for the assignment of specific vibrational modes, such as the characteristic symmetric and asymmetric stretches of the sulfonyl (SO₂) group and the stretching of the C=N and N-H bonds in the imidamide moiety. semanticscholar.orgresearchgate.net

Table 3: Illustrative Predicted vs. Scaled Vibrational Frequencies for Key Functional Groups (Note: These are representative hypothetical values.)

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| SO₂ | Asymmetric Stretch | 1375 | 1320 |

| SO₂ | Symmetric Stretch | 1172 | 1125 |

| C=N | Stretch | 1698 | 1630 |

| N-H | Stretch | 3490 | 3350 |

NMR Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of DFT. liverpool.ac.uk The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the magnetic shielding tensors for each nucleus. researchgate.net The calculated shieldings are then converted to chemical shifts (δ) by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS). These predicted ¹H and ¹³C NMR spectra can be directly compared with experimental data to aid in signal assignment and structural verification. organicchemistrydata.orgwisc.edu

Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) (Note: These are representative hypothetical values.)

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

| -SO₂-CH₃ | 2.95 | 42.5 |

| -SO₂-CH₂- | 3.20 | 54.0 |

| -CH₂-CH₂-C(=NH)NH₂ | 2.15 | 25.1 |

| -CH₂-C(=NH)NH₂ | 2.50 | 35.8 |

| -C(=NH)NH₂ | - | 168.0 |

| =NH | 8.50 | - |

| -NH₂ | 7.80 | - |

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

While quantum chemical calculations provide insight into static, minimum-energy structures, Molecular Dynamics (MD) simulations allow for the study of the time-dependent behavior of a molecule. ulakbim.gov.tryoutube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time. nih.gov

For a flexible molecule like this compound, MD simulations can map its conformational landscape and the transitions between different shapes. aip.org A key strength of MD is its ability to explicitly model the solvent. easychair.org By placing the molecule in a simulation box filled with water molecules, one can observe how solute-solvent interactions, such as hydrogen bonds between the imidamide group and water, influence the molecule's preferred conformation and dynamics. rsc.orgacs.org This is crucial for understanding its behavior in a biological context, as the solvent environment can significantly alter a molecule's structure and reactivity compared to the gas phase. scielo.brresearchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

In drug discovery and medicinal chemistry, it is essential to understand how a molecule's structure relates to its biological activity.

Structure-Activity Relationship (SAR) studies explore this connection qualitatively. japsonline.com For example, by synthesizing analogues of this compound and observing how changes to the methylsulfonyl or imidamide groups affect a specific biological response, chemists can deduce which parts of the molecule are critical for its function.

Quantitative Structure-Activity Relationship (QSAR) goes a step further by creating mathematical models that correlate the chemical structure with biological activity. japsonline.comijnrd.org These models are built using a set of known active and inactive compounds (a training set) and can be used to predict the activity of new, unsynthesized molecules. nih.govmdpi.com

To build a QSAR model, the structure of each molecule in the training set must be converted into a series of numerical values known as molecular descriptors. mdpi.com These descriptors quantify various aspects of the molecule's physicochemical properties. There are many classes of descriptors: researchgate.netnih.gov

Constitutional: Based on the molecular formula (e.g., molecular weight, atom counts).

Topological: Based on the 2D connectivity of atoms.

Geometrical: Based on the 3D structure of the molecule.

Physicochemical: Properties like lipophilicity (LogP) and polar surface area (PSA).

Electronic: Derived from quantum mechanics (e.g., HOMO/LUMO energies, dipole moment).

Once calculated, these descriptors serve as the independent variables in a statistical or machine learning model (e.g., multiple linear regression, random forest, support vector machines) that is trained to predict the biological activity (the dependent variable). researchgate.netresearchgate.net Such predictive models are invaluable in virtual screening campaigns to prioritize which new compounds should be synthesized and tested, thereby saving significant time and resources. nih.govcnr.it

Table 5: Examples of Key In Silico Descriptors for this compound (Note: These values are calculated or estimated based on the molecule's structure and are typical inputs for QSAR models.)

| Descriptor Type | Descriptor Name | Illustrative Value | Relevance |

| Constitutional | Molecular Weight | 150.20 g/mol | Size and mass |

| Physicochemical | LogP (octanol-water partition) | -1.5 | Lipophilicity, membrane permeability |

| Physicochemical | Topological Polar Surface Area (TPSA) | 90.5 Ų | Hydrogen bonding potential, permeability |

| Constitutional | Hydrogen Bond Donors | 2 | Interaction with biological targets |

| Constitutional | Hydrogen Bond Acceptors | 4 | Interaction with biological targets |

| Constitutional | Rotatable Bonds | 4 | Molecular flexibility |

Ligand-Based and Structure-Based Approaches

In the computational investigation of novel compounds such as this compound, two principal strategies are employed: ligand-based and structure-based drug design. frontiersin.org The choice between these methodologies hinges on the availability of structural information for the biological target of interest. nih.govnih.gov

Ligand-Based Drug Design (LBDD) is utilized when the three-dimensional (3D) structure of the biological target is unknown or has not been determined. nih.govgardp.org This approach relies on the knowledge of other molecules (ligands) that have a known affinity for the target. nih.gov By analyzing a set of active and inactive molecules, LBDD methods like Quantitative Structure-Activity Relationships (QSAR) and pharmacophore modeling can identify the key chemical features essential for biological activity. nih.gov For a molecule like this compound, if a series of structurally similar compounds with known activities were available, a pharmacophore model could be constructed. This model would represent the crucial spatial arrangement of features, such as hydrogen bond donors/acceptors and charged/hydrophobic centers, required for binding.

Structure-Based Drug Design (SBDD) , in contrast, is applicable when the 3D structure of the target protein or biomolecule has been elucidated, typically through techniques like X-ray crystallography or NMR spectroscopy. gardp.orgnih.gov SBDD leverages the detailed anatomical information of the target's binding site to design or screen for ligands that can fit and interact favorably. gardp.org If the specific enzyme or receptor that this compound interacts with were known, SBDD would be the preferred method. Computational tools could then be used to "dock" the compound into the active site, predicting its binding conformation and affinity. gardp.orgresearchgate.net

Molecular Docking and Protein-Ligand Interaction Simulations

Molecular docking and protein-ligand interaction simulations are cornerstone techniques in structure-based drug design, providing detailed insights into how a small molecule like this compound might bind to its biological target. nih.govresearchgate.net

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose. gardp.orgnih.gov This allows researchers to rank different compounds or different binding modes based on their predicted binding strength. researchgate.net

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the protein-ligand complex over time. nih.gov These simulations model the movement of every atom in the system, providing a more realistic representation of the binding event and helping to assess the stability of the predicted binding pose and the key interactions that maintain it. nih.gov

Prediction of Binding Modes and Affinities with Target Biomolecules

A primary goal of molecular docking is to predict the specific binding mode—the precise orientation and conformation—of a ligand within a protein's active site. mdpi.com The analysis also yields a binding affinity or docking score, a numerical value (often expressed in kcal/mol) that estimates the strength of the interaction. ejmo.org Lower binding energy values typically indicate a more stable and favorable interaction. researchgate.net

While specific research on this compound is not publicly available, a hypothetical docking study against various potential enzyme targets would yield results that could be tabulated for comparison. Such a study would reveal which targets the compound is most likely to inhibit and how it achieves this interaction at a molecular level.

Table 1: Illustrative Molecular Docking Results for this compound with Hypothetical Protein Targets (Note: This data is for illustrative purposes only and does not represent actual experimental results.)

| Target Biomolecule | PDB Code | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | 1CX2 | -7.8 | Arg120, Tyr355, Ser530 |

| Carbonic Anhydrase II | 2CBA | -6.5 | His94, His96, Thr199 |

| Histone Deacetylase 1 (HDAC1) | 4BKX | -7.2 | His142, Asp179, Tyr306 |

| Tyrosine Kinase (Abl) | 2HYY | -8.1 | Met318, Thr315, Phe382 |

The binding mode analysis reveals the spatial arrangement of the ligand. For example, the methylsulfonyl group of this compound might be predicted to occupy a specific hydrophobic pocket, while the propanimidamide (B3024157) moiety could form critical hydrogen bonds with polar residues in the binding site. researchgate.net

Elucidation of Intermolecular Forces Driving Interactions

The stability of a protein-ligand complex is governed by a variety of non-covalent intermolecular forces. libretexts.orglibretexts.org Elucidating these interactions is crucial for understanding the basis of molecular recognition and for guiding the optimization of lead compounds. core.ac.uk The primary forces include:

Hydrogen Bonds: These are strong, directional interactions between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. youtube.com The imidamide group in this compound contains N-H bonds that can act as hydrogen bond donors, while the nitrogen atoms and the sulfonyl oxygens can act as hydrogen bond acceptors.

Electrostatic or Ionic Interactions: These occur between permanently charged groups, such as the positively charged amidinium ion (if the imidamide is protonated) and negatively charged amino acid residues like aspartate or glutamate.

Hydrophobic Interactions: These are driven by the tendency of nonpolar groups to be excluded from the aqueous solvent and cluster together in the protein's core. The propyl chain of the compound would likely participate in such interactions.

A detailed simulation would map out these specific interactions between the atoms of this compound and the amino acid residues of its target.

Table 2: Potential Intermolecular Interactions for this compound (Note: This table is based on the chemical structure of the compound and is for theoretical illustration.)

| Functional Group of Ligand | Potential Intermolecular Force | Potential Interacting Partner (in Protein) |

| Imidamide (-C(=NH)NH2) | Hydrogen Bond Donor | Carbonyl oxygen of backbone; Side chains of Asp, Glu, Gln, Asn |

| Imidamide (-C(=NH)NH2) | Hydrogen Bond Acceptor | Amide N-H of backbone; Side chains of Ser, Thr, Tyr, Asn, Gln, Arg, Lys |

| Imidamide (protonated) | Ionic Interaction | Side chains of Aspartate (Asp), Glutamate (Glu) |

| Methylsulfonyl (-SO2CH3) | Hydrogen Bond Acceptor | Side chains of Ser, Thr, Tyr, Asn, Gln, Arg, Lys |

| Propyl Chain (-CH2CH2-) | Hydrophobic/Van der Waals | Side chains of Ala, Val, Leu, Ile, Phe, Trp |

Through these computational approaches, a comprehensive profile of the binding characteristics of this compound can be developed, providing a rational basis for its potential therapeutic applications and for the design of more potent and selective analogs.

Mechanistic Biological Studies and Target Interactions of 3 Methylsulfonyl Propanimidamide and Analogues

Exploration of Enzyme Inhibition Mechanisms at a Molecular Level

Compounds containing the methylsulfonyl moiety have been investigated as inhibitors of various enzymes. The substitution of a carboxylic acid group, common in many non-steroidal anti-inflammatory drugs (NSAIDs), with a methylsulfonyl group has been explored to alter inhibitory activity against cyclooxygenase (COX) enzymes. tandfonline.comcore.ac.uk

In one study, a series of naphthalene (B1677914) derivatives were synthesized where the typical carboxylic function was replaced by a methylsulfonyl or methylsulfonamido group. tandfonline.comcore.ac.uk These compounds were then tested for their ability to inhibit COX-1 and COX-2. The results indicated that the nature of this substitution significantly impacts activity and selectivity. For instance, some naphthalene-methylsulfonyl compounds demonstrated inhibitory effects on both COX-1 and COX-2, suggesting that the methylsulfonyl group is a viable replacement for the carboxylic acid in interacting with these enzymes, although it did not confer specific selectivity towards COX-2 in this particular series. tandfonline.comcore.ac.ukepa.gov

Similarly, novel pyrazoline compounds linked to a 4-methylsulfonylphenyl scaffold were synthesized and evaluated for their inhibitory activity against several enzymes, including COX-2, EGFR, HER2, and VEGFR2. rsc.org Certain compounds in this series showed potent inhibition of these kinases, with IC₅₀ values in the micromolar and even sub-micromolar range, indicating a strong interaction with the enzyme's active site. rsc.org For example, compound 18h from the study effectively inhibited EGFR, HER2, and VEGFR2 kinases. rsc.org

Another study synthesized thiazole-methylsulfonyl derivatives and tested their inhibitory effects on human carbonic anhydrase (hCA) isoforms I and II, which are involved in various physiological processes. nih.gov These findings highlight that the methylsulfonyl scaffold can be a key component in designing inhibitors for a diverse range of enzymes.

| Compound Class | Target Enzyme(s) | Key Findings |

| Naphthalene-methylsulfonyl analogues | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2) | Methylsulfonyl group can replace carboxylic acid for interaction with COX enzymes, but does not guarantee selectivity. tandfonline.comcore.ac.uk |

| Pyrazoline-linked 4-methylsulfonylphenyl scaffold | EGFR, HER2, VEGFR2, COX-2 | Certain analogues show potent, sub-micromolar inhibition of multiple kinases, indicating strong target engagement. rsc.org |

| Thiazole-methylsulfonyl derivatives | Carbonic Anhydrase I & II (hCAI, hCAII) | These compounds demonstrate inhibitory potential against carbonic anhydrase enzymes. nih.gov |

Investigation of Protein-Ligand Interaction Dynamics and Specificity

The sulfonyl group, a core feature of the methylsulfonyl moiety, plays a distinct role in protein-ligand interactions. While it is an electronegative group, statistical analysis of protein-ligand complexes in the Protein Data Bank (PDB) shows that the sulfonyl group is often not involved in strong hydrogen bond formation. rsc.org Instead, it frequently occupies hydrophobic pockets within the protein's binding site, where it can form weak hydrogen bonds with non-polar amino acid side chains or engage in van der Waals interactions. rsc.org

In studies of sulfonamides binding to FK506-binding protein 12 (FKBP12), the sulfonamide oxygens were observed to form a network of S=O···HC interactions with the aromatic side chains of tyrosine and phenylalanine residues. acs.orgchemrxiv.org These interactions are crucial for the binding affinity and mimic the interactions of the natural ligand. acs.orgchemrxiv.org

For inhibitors of the glycine (B1666218) transporter 1 (GlyT1), which is crucial for regulating glycine levels in the brain, molecular modeling has revealed specific protein-ligand interactions. researchgate.netbiorxiv.org In one crystal structure, an inhibitor was stabilized by hydrogen bonds and van der Waals interactions with residues from transmembrane helices TM1, TM3, TM6, and TM8. researchgate.net A key π-stacking interaction was observed between the inhibitor's scaffold and a tyrosine residue (Y116) on TM1. researchgate.net

The specificity of methylsulfonyl-containing compounds can also be driven by subtle differences in the binding pockets of related proteins. For example, selectivity for the enzyme thrombin over trypsin was achieved by designing an inhibitor with a methylsulfonyl group that fits into a specific area of the thrombin binding site. acs.org Such studies underscore the importance of the methylsulfonyl group in fine-tuning the shape and electronic properties of a ligand to achieve specific and high-affinity binding to a protein target. rsc.orgacs.org

In Vitro Mechanistic Assessments for Specific Molecular Pathways

Identifying the specific cellular protein that a small molecule interacts with is a critical step in understanding its mechanism of action. acs.org Several advanced methods are employed for this purpose.

A powerful, unbiased approach is the use of genome-wide CRISPR/Cas9 knockout library screening. acs.orgresearchgate.net This genetic screening platform can be designed to link the activation of a specific signaling pathway by a compound to a selectable outcome, such as cell survival or death. researchgate.netnih.gov For example, this method was used to identify the target of BDW568 , a small molecule activator of type-I interferon (IFN-I) signaling. acs.orgresearchgate.net A suicide gene was placed under the control of an interferon-sensitive promoter. researchgate.netnih.gov When cells were treated with BDW568, only those in which a crucial component of the signaling pathway was knocked out could survive. researchgate.net This positive selection screen successfully identified the Stimulator of Interferon Genes (STING) protein as the direct target of BDW568. acs.orgresearchgate.net The screen also identified another essential protein, Carboxylesterase 1 (CES1), which was found to be a metabolizing enzyme required to hydrolyze the BDW568 pro-drug into its active form, BDW-OH. researchgate.netnih.govmedchemexpress.eu

Other methods for target identification include affinity-based chemoproteomics, where a compound is immobilized to pull down its binding partners from cell lysates, and label-free methods that measure changes in protein stability upon compound binding. nih.gov

Once a target is identified, cell-free and in vitro assays are used to analyze how the compound perturbs specific molecular pathways. For compounds targeting receptors, binding assays are fundamental. For instance, the binding of NNC 0640 to the glucagon (B607659) receptor was characterized using assays that measured its ability to inhibit receptor activity, yielding an IC₅₀ value of 69.2 nM. medchemexpress.commedchemexpress.com This demonstrates a potent inhibitory effect at the molecular level. Further cell-based assays showed that NNC 0640 inhibits the GLP-1-mediated accumulation of cAMP, a key second messenger in this signaling pathway. rndsystems.comtocris.com

For enzyme inhibitors, in vitro assays measure the direct effect on enzyme activity. The inhibitory activity of novel naphthalene-methylsulfonyl compounds against COX-1 and COX-2 was determined using enzymatic assays, which quantified the percentage of inhibition at a given concentration (e.g., 10 µM). tandfonline.comcore.ac.ukepa.gov Similarly, the potency of pyrazoline derivatives against EGFR, HER2, and VEGFR2 was determined through kinase inhibition assays, which measure the concentration of the compound required to inhibit enzyme activity by 50% (IC₅₀). rsc.org These cell-free assays provide direct evidence of target engagement and are crucial for understanding the immediate molecular consequences of the protein-ligand interaction.

Preclinical Mechanistic Investigations in Non-Human Biological Systems

Preclinical studies in non-human biological systems are essential to understand the physiological consequences of the molecular interactions observed in vitro. These studies often use animal models to investigate the compound's effect on complex biological processes.

For example, the in vivo efficacy of TRPV1 antagonists has been demonstrated in rodent models of pain. openaccessjournals.com Antagonists targeting this receptor have been shown to reduce both inflammatory and neuropathic pain. mdpi.comopenaccessjournals.com However, these preclinical studies also revealed on-target side effects, such as hyperthermia (an increase in body temperature), which occurs because TRPV1 channels are also involved in thermoregulation. nih.govnih.gov Mechanistic studies in rodents have shown that this hyperthermic effect is triggered by the blockade of tonically active TRPV1 channels on sensory nerves located in the abdomen. nih.gov

In the context of cancer research, methylsulfonyl chalcone (B49325) analogues RG003 and RG005 were investigated in human prostate cancer cell lines (PC-3 and DU145). spandidos-publications.com These studies showed that the compounds induced apoptosis (programmed cell death) through the intrinsic pathway, which involves the mitochondria. spandidos-publications.com The treatment led to the activation of caspase-9 and caspase-3, cleavage of PARP, and DNA fragmentation. spandidos-publications.com Furthermore, the study revealed that the compounds' effects were mediated by the modulation of the Akt/NF-κB/COX-2 signaling pathways, demonstrating how the initial interaction with a target can cascade through cellular signaling networks to produce an anti-cancer effect. spandidos-publications.com Such preclinical investigations are vital for linking a molecular mechanism to a potential therapeutic outcome.

In Vitro Pharmacological Profiling (excluding safety/toxicity)

No data is available.

Mechanistic Studies in Model Organisms (e.g., cellular models, isolated tissues, excluding in vivo efficacy or toxicity)

No data is available.

Structure-Mechanism Relationships in Biological Contexts

No data is available.

Applications of 3 Methylsulfonyl Propanimidamide As a Building Block or Synthetic Intermediate

Role in the Synthesis of Novel Heterocyclic Systems

The bifunctional nature of 3-(Methylsulfonyl)propanimidamide, possessing both a nucleophilic imidamide group and an electrophilic carbon backbone influenced by the electron-withdrawing sulfonyl group, makes it a theoretically attractive precursor for the synthesis of a variety of heterocyclic systems. The imidamide moiety, a nitrogen-containing functional group, is a common feature in many biologically active heterocycles.

Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals and agrochemicals. The synthesis of such compounds often relies on the cyclization of acyclic precursors. While direct examples involving this compound are not readily found in the literature, the general reactivity of amidines suggests its potential to react with 1,3-dicarbonyl compounds or their equivalents to form pyrimidine (B1678525) rings. Similarly, reactions with α-haloketones could potentially lead to the formation of imidazole (B134444) or thiazole (B1198619) derivatives, depending on the reaction conditions and the presence of other reagents. The sulfonyl group, being a strong electron-withdrawing group, can activate adjacent positions for nucleophilic attack, a property that could be exploited in various cyclization strategies.

Sulfur-containing heterocycles also represent an important class of compounds with diverse applications. bepls.com The presence of the methylsulfonyl group in this compound could allow for its incorporation into sulfur-containing heterocyclic rings, or it could serve as a functional handle for further synthetic transformations.

Incorporation into Complex Organic Frameworks for Research Purposes

Complex organic frameworks, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are a class of porous materials with applications in gas storage, separation, and catalysis. These materials are constructed from organic "linker" molecules that coordinate to metal ions or connect via covalent bonds to form extended, often crystalline, structures.

The imidamide functionality of this compound contains nitrogen atoms that could potentially act as coordination sites for metal ions, making it a candidate for a linker in the synthesis of novel MOFs. The length and flexibility of the propanimidamide (B3024157) chain would influence the resulting pore size and geometry of the framework. Furthermore, the polar sulfonyl group could impart specific properties to the internal surface of the pores, potentially enhancing selectivity for the adsorption of polar molecules.

In the context of COFs, the imidamide group could participate in condensation reactions with other multifunctional monomers to form the covalent linkages that define the framework. The inherent directionality of the imidamide group could be used to control the topology of the resulting two- or three-dimensional network. While no specific examples of this compound incorporation into such frameworks have been reported, the general principles of framework chemistry suggest this as a plausible area for future research.

Utility in Medicinal Chemistry Scaffolds

Many FDA-approved drugs contain sulfonamide or amidine moieties, highlighting the importance of these functional groups in medicinal chemistry. Sulfonamides are known for their antibacterial properties and are also found in drugs for a variety of other conditions. Amidines are present in numerous biologically active compounds and can act as bioisosteres for other functional groups, influencing properties like basicity and hydrogen bonding capacity.

The structure of this compound combines a sulfonyl-like group with an imidamide, making it an interesting scaffold for the design of new therapeutic agents. A "scaffold" in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds for biological screening. The propanimidamide backbone of this molecule provides a flexible chain that can be modified, and the terminal functional groups offer sites for derivatization.

For instance, the imidamide nitrogen atoms could be substituted with various alkyl or aryl groups, and the carbon backbone could be functionalized to introduce additional diversity. The resulting library of compounds could then be tested for a range of biological activities. Given the prevalence of related structures in approved drugs, it is conceivable that derivatives of this compound could exhibit interesting pharmacological properties.

Potential as a Precursor for Industrially Relevant Compounds

The industrial relevance of a chemical compound often stems from its utility as a starting material for the synthesis of high-value products such as pharmaceuticals, agrochemicals, or materials. While there is no direct evidence of this compound being used as a precursor for industrially relevant compounds, its constituent functional groups are found in many commercial products.

The synthesis of various agrochemicals and specialty polymers often involves intermediates containing nitrogen and sulfur. The reactivity of the imidamide and the influence of the sulfonyl group could be harnessed to produce more complex molecules with desired industrial properties. For example, the imidamide could be hydrolyzed to the corresponding amide and amine, or reduced to a diamine, both of which are versatile intermediates in organic synthesis.

Further research into the reactivity and synthetic transformations of this compound is necessary to fully explore its potential as a precursor for industrially valuable compounds.

Future Research Trajectories and Methodological Advancements for 3 Methylsulfonyl Propanimidamide

Development of Novel Synthetic Routes with Enhanced Sustainability

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. wisdomgale.com For 3-(Methylsulfonyl)propanimidamide, future synthetic strategies will likely focus on improving efficiency, reducing waste, and utilizing environmentally benign reagents and conditions.

One promising area is the adoption of green chemistry principles in the synthesis of active pharmaceutical ingredients (APIs). nih.gov This involves using renewable feedstocks, employing energy-efficient reaction methods like microwave-assisted synthesis, and utilizing catalysts based on earth-abundant metals. nih.govunibe.ch For instance, the synthesis of precursors like 3-(methylsulfonyl)propionitrile could be optimized to move away from harsh reagents. A known method involves reacting 2-chloroethyl methyl sulfide (B99878) with sodium cyanide, followed by oxidation with hydrogen peroxide. google.com Future research could explore enzymatic or chemoenzymatic methods for these transformations, which often offer high selectivity and operate under milder conditions.

Researchers are also exploring the use of sustainable metals like sodium and iron as catalysts in creating complex organic molecules, which could provide a more environmentally friendly alternative to precious metal catalysts like palladium. unibe.ch The application of such catalytic systems to the synthesis of propanimidamide (B3024157) derivatives could significantly reduce the environmental impact and cost of production. wisdomgale.comunibe.ch

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches

| Feature | Traditional Synthetic Route | Future Sustainable Route |

|---|---|---|

| Catalysts | Often relies on expensive and rare metals (e.g., Palladium). | Utilizes earth-abundant and non-toxic metals (e.g., Iron, Sodium). unibe.ch |

| Solvents | May use hazardous organic solvents. | Prefers water, supercritical fluids, or solvent-free reactions. wisdomgale.com |

| Energy Input | Conventional heating methods. | Microwave-assisted synthesis for improved energy efficiency. nih.gov |

| Reagents | Use of stoichiometric, often hazardous, reagents. | Catalytic amounts of reagents, biocatalysis, use of renewable feedstocks. wisdomgale.com |

| Waste | Higher E-factors (Environmental Factors). | Lower E-factors, focus on atom economy. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize drug discovery and materials science. nih.govmdpi.com These technologies can analyze vast datasets to identify new patterns, predict molecular properties, and accelerate the design of novel compounds. nih.govnptel.ac.in For this compound, AI and ML can be applied at multiple stages of the research and development pipeline.

De Novo Design : Generative AI models can design entirely new molecules based on the this compound scaffold. mdpi.com By defining desired properties, such as target affinity or improved pharmacokinetic profiles, these algorithms can propose novel derivatives that are more likely to succeed in experimental testing.

Property Prediction : AI/ML models can predict the physicochemical and pharmacokinetic (ADME/T - absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds. nih.gov This allows for the early-stage filtering of candidates that are likely to have poor properties, saving significant time and resources.

Virtual Screening : High-throughput virtual screening powered by ML can rapidly screen millions of compounds against a biological target. nih.gov This can help identify new potential applications for this compound derivatives or prioritize which analogs to synthesize for a specific therapeutic goal. The ability of AI to learn from real-world data and improve its performance makes it a powerful tool for developing adaptive and effective software for medical applications. fda.gov

Table 2: Applications of AI/ML in the Development of this compound Derivatives

| Application Area | AI/ML Technique | Potential Impact |

|---|---|---|

| Lead Identification | High-Throughput Virtual Screening (HTVS) | Rapidly screen large libraries to find new hits. nih.gov |

| Compound Optimization | Predictive ADME/T Modeling | Reduce late-stage failures by predicting poor properties early. nih.gov |

| Novel Scaffold Generation | Generative Adversarial Networks (GANs) | Design novel molecules with desired characteristics from scratch. mdpi.com |

| Target Identification | Network Biology & Kernel-Based Methods | Prioritize promising drug targets for the compound to interact with. nih.gov |

Advanced Characterization Techniques for Dynamic Molecular Processes

Understanding how this compound behaves in a dynamic state, such as during a chemical reaction or within a biological system, is crucial for its development. Advanced characterization techniques provide unprecedented insight into these processes.

Future research will likely employ a suite of sophisticated analytical methods. While standard techniques like FTIR, 1H-NMR, and 13C-NMR are used for basic structural confirmation, more advanced methods are needed to probe dynamic behavior. researchgate.net Techniques such as 2D-NMR spectroscopy can reveal through-space and through-bond correlations, helping to determine the three-dimensional structure and conformational preferences of the molecule in solution.

X-ray crystallography will remain a gold standard for obtaining high-resolution structural data of the compound or its complexes with biological targets. rsc.org Furthermore, advanced mass spectrometry techniques can be used to study reaction kinetics and identify transient intermediates. The use of fluorescent tags or the intrinsic fluorescence of certain derivatives could allow for the real-time tracking of the molecule within cellular systems, providing data on its localization and trafficking. dtu.dk The stability of the compound can be assessed through thermal decomposition studies, which can elucidate decay pathways. rsc.org

Deeper Elucidation of Structure-Mechanism Relationships in Biological Systems

A fundamental goal of future research will be to gain a more profound understanding of how the specific chemical structure of this compound dictates its biological mechanism of action. This involves moving beyond simple structure-activity relationships (SAR) to a detailed, mechanistic understanding at the molecular level.

Achieving this will require an integrated approach combining structural biology, computational modeling, and enzymology. For example, if this compound or its analogs are found to inhibit an enzyme, high-resolution crystal structures of the enzyme-inhibitor complex can reveal the precise binding mode. researchgate.net This information is invaluable for rational drug design, allowing for modifications that enhance potency and selectivity. For instance, understanding how a substituent fits into a specific binding pocket, such as the S1 pocket of a protease, can guide the design of more effective inhibitors. researchgate.net

Computational methods like molecular dynamics (MD) simulations can complement experimental data by modeling the dynamic interactions between the compound and its biological target over time. chemrxiv.org Site-directed mutagenesis, where specific amino acids in a target protein are altered, can be used to validate the interactions predicted by structural and computational studies. nih.gov This detailed mechanistic insight is critical for optimizing the therapeutic potential of the compound and minimizing off-target effects.

Exploration of New Chemical Reactivity Modalities

Expanding the known chemical reactivity of the this compound scaffold could unlock new applications in areas like chemical biology, bioconjugation, and materials science. Future research will likely focus on exploring novel transformations and reactions that are not currently associated with this class of compounds.

Density Functional Theory (DFT) and other computational chemistry tools can be used to predict the reactivity of the molecule, identifying sites that might be susceptible to novel chemical modifications. chemrxiv.orgfrontiersin.org This could lead to the development of new synthetic handles on the molecule, allowing it to be attached to proteins, polymers, or surfaces.